4-(2-Hydroxyethoxy)benzonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The complete assignments have been performed on the basis of experimental data and potential energy distribution of the vibrational modes .Physical and Chemical Properties Analysis
4-(2-Hydroxyethoxy)benzonitrile is a solid compound . Its SMILES string is OCCc1ccc(cc1)C#N .Scientific Research Applications
Material Synthesis and Characterization
- Synthesis of Soluble Aromatic Polyesters : 4-(2-Hydroxyethoxy)benzonitrile derivatives were involved in the synthesis of novel soluble aromatic polyesters with pendant cyano groups. These polymers exhibited good solubility in common solvents and had good thermal stability, indicated by high thermal decomposition temperatures (Yu, Cai, & Wang, 2009).
Electrochemistry and Energy Storage
- Proton Donors in Electrochemical Studies : Certain hydroxybenzonitrile compounds, like Chloroxynil, were effective proton donors in electrochemical studies within aprotic solutions. Their reduction potential was more negative than commonly used acids, showcasing their importance in electrochemical mechanistic studies (Sokolová, Gál, & Valášek, 2012).
- Electrolyte Additives in Lithium-Ion Batteries : 4-(Trifluoromethyl)-benzonitrile, a relative of this compound, was used as an electrolyte additive to improve the cyclic stability of high voltage lithium-ion batteries, showcasing the potential role of similar compounds in enhancing battery performance (Huang et al., 2014).
Liquid Crystals and Luminescent Materials
- Liquid Crystal Behavior and Photophysical Properties : A series of luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles were synthesized, which showed potential as mesogens. These compounds displayed liquid crystalline behavior and luminescent properties, indicating their possible application in display technologies (Ahipa et al., 2014).
Cancer Research
- Activity against Cancer Cells : Iron(II)-cyclopentadienyl compounds containing benzonitrile groups showed strong activity against colorectal and triple-negative breast cancer cells, suggesting the potential of benzonitrile derivatives in cancer treatment (Pilon et al., 2020).
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : Benzonitrile derivatives were synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. They showed excellent performance, with the ability to behave as mixed-type inhibitors, which could be useful in protecting industrial materials (Chaouiki et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-(2-hydroxyethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOQCISMESWUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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